molecular formula C13H8Cl2INO2 B3551183 N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide

Cat. No.: B3551183
M. Wt: 408.01 g/mol
InChI Key: BBKCMDPQSWNNAU-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with substituents that include chlorine, iodine, and a hydroxyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of 2-aminobenzamide followed by the introduction of the 3,5-dichloro-4-hydroxyphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize steps and maximize yield. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine
  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
  • N-(3,5-dichloro-4-hydroxyphenyl)-N’-(3,4-dichlorophenyl)urea

Uniqueness

Its iodine atom, in particular, provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO2/c14-9-5-7(6-10(15)12(9)18)17-13(19)8-3-1-2-4-11(8)16/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKCMDPQSWNNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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